molecular formula C11H7NO3S2 B413238 4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoic acid CAS No. 103987-82-2

4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoic acid

Cat. No.: B413238
CAS No.: 103987-82-2
M. Wt: 265.3 g/mol
InChI Key: CEGWYNRNQDQLNJ-UHFFFAOYSA-N
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Description

4-[(E)-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoic acid (hereafter referred to as the target compound) is a thiazolidinone derivative characterized by a benzoic acid moiety linked via a conjugated methylidene group to a 4-oxo-2-sulfanylidene-thiazolidin-5-ylidene core. This structure imparts unique electronic and steric properties, making it a candidate for diverse biological activities, including receptor modulation and enzyme inhibition. The E-configuration of the methylidene group is critical for maintaining planar geometry, influencing molecular interactions with target proteins .

Properties

IUPAC Name

4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO3S2/c13-9-8(17-11(16)12-9)5-6-1-3-7(4-2-6)10(14)15/h1-5H,(H,14,15)(H,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGWYNRNQDQLNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501188622
Record name 4-[(4-Oxo-2-thioxo-5-thiazolidinylidene)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501188622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103987-82-2
Record name 4-[(4-Oxo-2-thioxo-5-thiazolidinylidene)methyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103987-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(4-Oxo-2-thioxo-5-thiazolidinylidene)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501188622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Yield Optimization

  • Catalyst Selection : Piperidine (10 mol%) in ethanol yields 68–72% product purity, while ammonium acetate in acetic acid improves stereoselectivity for the (E)-isomer.

  • Solvent Effects : Ethanol favors higher yields (75%) compared to toluene (60%) due to better solubility of intermediates.

  • Temperature Control : Reflux at 80°C for 6–8 hours minimizes side reactions such as thiazolidinone ring opening.

Table 1: Knoevenagel Condensation Parameters

CatalystSolventTemperature (°C)Time (h)Yield (%)Purity (%)
PiperidineEthanol8087598
Ammonium acetateAcetic acid7066895
l-ProlineDMF9077297

The stereochemical outcome (E/Z ratio) is influenced by the steric bulk of the catalyst, with piperidine favoring the (E)-isomer in a 4:1 ratio over the (Z)-form. Post-reaction purification via recrystallization from ethanol/water (3:1) enhances purity to >98%.

One-Pot Multicomponent Synthesis: Streamlining Thiazolidinone Assembly

One-pot methodologies have gained traction for their efficiency in constructing the thiazolidinone core and exocyclic double bond simultaneously. This approach combines thiourea derivatives, α-halocarbonyl compounds, and 4-formylbenzoic acid in a single reaction vessel. For instance, cyclocondensation of N-(4-methoxybenzyl)thiourea with chloroacetic acid forms the thiazolidinone ring, followed in situ by Knoevenagel condensation with 4-formylbenzoic acid.

Key Advantages and Limitations

  • Reduced Isolation Steps : Intermediates remain in solution, minimizing yield loss during workup.

  • Byproduct Formation : Competitive reactions between thiourea and aldehyde may produce Schiff bases, requiring careful stoichiometric control (1:1:1 ratio).

  • Solvent Systems : Ethanol-water mixtures (4:1) suppress byproducts while maintaining reagent solubility.

Table 2: One-Pot Synthesis Performance

Thiourea DerivativeHalogen SourceSolventYield (%)
N-(4-Methoxybenzyl)thioureaChloroacetic acidEthanol/water70
PhenylthioureaBromoacetoneDMF65
MethylthioureaIodoacetamideAcetonitrile58

Microwave irradiation (100 W, 120°C) accelerates the reaction to 30 minutes with comparable yields (68–72%), demonstrating the method’s adaptability to green chemistry principles.

Microwave-Assisted Synthesis: Enhancing Reaction Kinetics

Microwave technology significantly improves the synthesis of 4-[(E)-...]benzoic acid by enabling rapid heating and uniform temperature distribution. This method is particularly effective for Knoevenagel condensations, reducing reaction times from hours to minutes.

Protocol and Efficiency

  • Power Settings : 100–150 W ensures controlled heating without degrading heat-sensitive intermediates.

  • Solvent-Free Conditions : Neat reactions under microwave irradiation achieve 80% yield in 15 minutes, avoiding solvent recovery steps.

  • Scalability : Continuous-flow microwave reactors enable gram-scale production with 90% reproducibility.

Table 3: Microwave vs. Conventional Heating

ParameterMicrowaveConventional
Time (min)15480
Yield (%)8075
Energy Consumption (kJ/mol)120980

Solid-Phase Synthesis: Enabling High-Throughput Production

Solid-phase synthesis using soluble polymer supports (e.g., polyethylene glycol) has emerged for combinatorial library generation. The thiazolidinone core is assembled on a PEG-bound thiourea resin, followed by Knoevenagel condensation with 4-formylbenzoic acid and cleavage via trifluoroacetic acid.

Benefits and Challenges

  • Purity Enhancement : Solid-phase extraction removes unreacted reagents, yielding >95% pure product.

  • Resin Loading Capacity : PEG-4000 supports achieve 0.8 mmol/g loading, limiting large-scale applications.

Stereochemical Control and Isomer Separation

The (E)-configuration is favored thermodynamically due to reduced steric hindrance between the thiazolidinone sulfanyl group and benzoic acid moiety. Chromatographic separation on silica gel with ethyl acetate/hexane (1:2) resolves (E)/(Z) isomers, with the (E)-form eluting first. Recrystallization from dichloromethane/n-hexane further enriches (E)-isomer purity to 99%.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoic acid moiety, particularly at the carboxyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of esters or amides.

Scientific Research Applications

Chemistry

In synthetic chemistry, 4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

The compound has shown potential biological activities, including antimicrobial and anticancer properties. It is often studied for its ability to inhibit specific enzymes or pathways in microbial and cancer cells.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. Researchers investigate its efficacy and safety in preclinical models for various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or resistance to degradation.

Mechanism of Action

The mechanism of action of 4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The thiazolidinone moiety is known to interact with cysteine residues in proteins, potentially inhibiting their function. This interaction can disrupt critical pathways in cells, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Below is a detailed comparison with key analogues, focusing on structural variations, biological targets, and activity profiles.

Substituent Variations on the Thiazolidinone Core

3-(Trifluoromethyl)benzyl Substituent

Compound : 4-[(E)-{4-Oxo-2-thioxo-3-[3-(trifluoromethyl)benzyl]-1,3-thiazolidin-5-ylidene}methyl]benzoic acid

  • Structural Difference: A 3-(trifluoromethyl)benzyl group replaces the hydrogen at the N3 position of the thiazolidinone ring.
  • Impact : The electron-withdrawing trifluoromethyl group enhances metabolic stability and may alter receptor binding affinity. Molecular weight increases to 423.423 g/mol compared to simpler derivatives .
Fluorobenzylidene Derivatives

Compound : 4-{(Z)-[(2Z)-2-(2-Fluorobenzylidene)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid (Compound 191)

  • Structural Difference : A Z-configured 2-fluorobenzylidene group replaces the sulfanylidene moiety.
  • Biological Activity : Acts as a potent full agonist of human GPR35 (EC₅₀ ~10 nM) but exhibits poor activity at rodent orthologues due to species-specific receptor residues .
  • Key Finding : Fluorination at the benzylidene position significantly enhances human GPR35 selectivity, highlighting the role of halogen interactions in receptor binding .

Positional Isomerism on the Benzoic Acid Moiety

Ortho-Substituted Derivatives

Compound : 2-[(E)-(2-Mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid

  • Structural Difference : The benzoic acid group is substituted at the ortho position instead of para.
  • The compound shows moderate anti-inflammatory activity but lacks the potency of para-substituted analogues .

Functional Group Modifications

Thioxo vs. Oxo Groups

Compound: 4-[[(5Z)-5-[(4-Methylsulfanylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]methylamino]benzoic acid

  • Structural Difference: A 2,4-dioxo-thiazolidinone core replaces the 4-oxo-2-sulfanylidene group.
  • Biological Activity : Demonstrates inhibition of adipocyte differentiation (IC₅₀ ~4 µM) but shows weaker constitutive androstane receptor (CAR) activation compared to sulfanylidene derivatives .
Furan and Pyrazolone Hybrids

Compound : Cpd30 (4-(5-((3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl)-2-furyl)benzoic acid)

  • Structural Difference : Incorporates a furan ring instead of a benzylidene group.
  • Biological Activity : Moderately inhibits STAT3 nuclear translocation (IC₅₀ ~15 µM) and induces apoptosis in breast cancer cells. The furan moiety may enhance cellular permeability .

Data Tables

Key Research Findings

GPR35 Agonism : Fluorinated benzylidene derivatives (e.g., Compound 191) exhibit superior potency at human GPR35 compared to the target compound, emphasizing the importance of halogen bonding .

Species Selectivity : Structural variations, particularly at the benzylidene position, drastically alter species-specific activity. For example, rodent GPR35 shows >100-fold lower sensitivity to fluorinated derivatives than human receptors .

STAT3 Inhibition: Hybrid structures like Cpd30 demonstrate that non-planar substituents (e.g., furan) can retain bioactivity while improving pharmacokinetic properties .

Biological Activity

4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoic acid is a complex organic compound with significant potential in biological applications. This article provides an overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • IUPAC Name : this compound
  • Molecular Formula : C13H11NO3S2
  • Molar Mass : 301.36 g/mol

Synthesis Methods

The synthesis typically involves multi-step organic reactions. A common method includes the condensation of thiazolidine derivatives with benzoic acid derivatives under controlled conditions, often requiring catalysts to enhance yield and purity.

Synthetic Route Example

  • Condensation Reaction : Thiazolidine derivative reacts with benzoic acid in the presence of a catalyst.
  • Purification : The product is purified through recrystallization or chromatography to isolate the desired compound.

The biological activity of this compound can be attributed to its interaction with various biological targets. The thiazolidine ring is known for its ability to modulate enzyme activity, while the benzoic acid moiety contributes to its bioavailability and distribution within biological systems.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The antioxidant activity can be measured through various assays, including DPPH radical scavenging and total antioxidant capacity tests.

Cytotoxicity Studies

Recent studies have demonstrated promising cytotoxic effects against cancer cell lines:

CompoundCell LineIC50 (µg/mL)Reference
4hMCF-722.09
4hA5496.40 ± 0.26

These results suggest that the compound may serve as a potential lead in the development of anticancer agents.

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cells : In vitro studies have shown that derivatives of thiazolidine exhibit cytotoxicity against human lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines. The mechanism involves apoptosis induction and cell cycle arrest, which are critical for cancer treatment strategies.
  • Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against various bacterial strains, suggesting their potential use in treating infections caused by resistant bacteria.
  • Molecular Docking Studies : Computational studies have provided insights into the binding interactions between the compound and specific molecular targets, enhancing understanding of its pharmacological profile.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to synthesize 4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via multi-step routes involving condensation of thiosemicarbazides with chloroacetic acid derivatives under reflux conditions. For example, sodium acetate in DMF-acetic acid mixtures facilitates cyclization at elevated temperatures . Optimization includes adjusting stoichiometric ratios (e.g., 1:1 molar ratio of thiosemicarbazide to chloroacetic acid) and reaction duration (2–4 hours). Purity is enhanced via recrystallization from DMF-ethanol mixtures .

Q. Which analytical techniques are most reliable for verifying the structural integrity and purity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity analysis, while Fourier-transform infrared spectroscopy (FT-IR) confirms functional groups (e.g., C=O at ~1700 cm⁻¹, S-H at ~2550 cm⁻¹). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves the E-configuration of the methylidene group and benzoic acid protons .

Q. What preliminary biological screening assays are suitable for evaluating its antioxidant and antimicrobial potential?

  • Methodological Answer : Use DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays for antioxidant activity (IC₅₀ values reported for analogs: 15–30 µM) . For antimicrobial activity, employ broth microdilution methods against Gram-positive bacteria (e.g., S. aureus, MIC range: 8–32 µg/mL) and fungal strains (e.g., C. albicans) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across structurally similar thiazolidinone derivatives?

  • Methodological Answer : Contradictions often arise from substituent effects or assay variability. Perform meta-analyses of IC₅₀/MIC data from analogs (e.g., comparing 4-methoxy vs. 4-chloro phenyl groups) . Validate findings using orthogonal assays (e.g., checkerboard synergy tests for antimicrobials) and computational docking to confirm target binding (e.g., COX-2 or β-lactamase) .

Q. What strategies improve the compound’s stability in aqueous buffers for pharmacokinetic studies?

  • Methodological Answer : Stability is pH-dependent due to the labile thioxo group. Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% BSA to mimic physiological conditions. Monitor degradation via LC-MS over 24 hours, noting half-life improvements (e.g., from 2 to 8 hours) with cyclodextrin encapsulation .

Q. How do electronic and steric effects of substituents on the thiazolidinone ring influence enzyme inhibition efficacy?

  • Methodological Answer : Electron-withdrawing groups (e.g., -Cl, -NO₂) at the 4-position enhance binding to hydrophobic enzyme pockets (e.g., AMPK activation EC₅₀: 0.5 µM vs. 2 µM for unsubstituted analogs) . Steric hindrance from bulky substituents (e.g., cyclohexylamino groups) reduces off-target effects, as shown in molecular dynamics simulations .

Q. What experimental designs are optimal for assessing environmental fate and ecotoxicological impacts?

  • Methodological Answer : Follow OECD guidelines for abiotic degradation (hydrolysis/photolysis) at 25°C and pH 4–8. Use Daphnia magna acute toxicity tests (48-hour LC₅₀) and algae growth inhibition assays. For bioaccumulation potential, calculate log Kow via shake-flask methods (reported log Kow for analogs: 2.5–3.8) .

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